![molecular formula C14H14FNO3S B5706696 4-ethoxy-N-(3-fluorophenyl)benzenesulfonamide](/img/structure/B5706696.png)
4-ethoxy-N-(3-fluorophenyl)benzenesulfonamide
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Overview
Description
4-ethoxy-N-(3-fluorophenyl)benzenesulfonamide, also known as EFBS, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
4-ethoxy-N-(3-fluorophenyl)benzenesulfonamide exerts its biological effects by inhibiting the activity of carbonic anhydrase IX (CA IX), an enzyme that is overexpressed in various types of cancer cells. CA IX plays a crucial role in the regulation of pH in cancer cells and is involved in tumor growth and metastasis. By inhibiting CA IX, 4-ethoxy-N-(3-fluorophenyl)benzenesulfonamide disrupts the pH balance in cancer cells, leading to their death.
Biochemical and Physiological Effects:
4-ethoxy-N-(3-fluorophenyl)benzenesulfonamide has been shown to have a selective inhibitory effect on CA IX, with minimal effect on other carbonic anhydrase isoforms. It has also been shown to have low toxicity in vitro, indicating its potential as a therapeutic agent. However, further studies are needed to investigate its pharmacokinetics and toxicity in vivo.
Advantages and Limitations for Lab Experiments
4-ethoxy-N-(3-fluorophenyl)benzenesulfonamide has several advantages for lab experiments, including its selective inhibitory effect on CA IX, low toxicity, and potential use as a therapeutic agent. However, its synthesis method is complex and requires several steps, making it challenging to scale up for industrial production.
Future Directions
For 4-ethoxy-N-(3-fluorophenyl)benzenesulfonamide research include investigating its pharmacokinetics and toxicity in vivo, optimizing its synthesis method for industrial production, and exploring its potential use in combination with other anticancer agents. 4-ethoxy-N-(3-fluorophenyl)benzenesulfonamide may also have applications in other fields, such as the development of biosensors for pH monitoring.
Synthesis Methods
4-ethoxy-N-(3-fluorophenyl)benzenesulfonamide can be synthesized via a multistep reaction involving the reaction of ethyl 4-aminobenzenesulfonate with 3-fluoronitrobenzene, followed by reduction and subsequent reaction with ethyl iodide. The final product is obtained after purification and recrystallization.
Scientific Research Applications
4-ethoxy-N-(3-fluorophenyl)benzenesulfonamide has been extensively studied for its potential use as a therapeutic agent. It has been shown to have anticancer properties by inhibiting the growth of cancer cells in vitro. 4-ethoxy-N-(3-fluorophenyl)benzenesulfonamide has also been investigated for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis.
properties
IUPAC Name |
4-ethoxy-N-(3-fluorophenyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FNO3S/c1-2-19-13-6-8-14(9-7-13)20(17,18)16-12-5-3-4-11(15)10-12/h3-10,16H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSNBLVMGZSSDNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=CC=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethoxy-N-(3-fluorophenyl)benzenesulfonamide |
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